7-phenyl-DL-Tryptophan
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Overview
Description
7-Phenyl-DL-Tryptophan is a derivative of the essential amino acid tryptophan. It features a phenyl group attached to the indole ring of tryptophan, making it a unique compound with distinct properties. Tryptophan itself is known for its role in protein synthesis and as a precursor to important biomolecules like serotonin and melatonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . This reaction can be optimized by using methanesulfonic acid as a catalyst and refluxing in methanol .
Industrial Production Methods: Industrial production of 7-Phenyl-DL-Tryptophan may involve enzymatic synthesis using tryptophan synthase. This enzyme can be engineered for improved stability and catalytic efficiency, allowing for higher yields under controlled conditions . The process typically involves the use of L-serine and indole as substrates, with optimized reaction conditions including a pH of 8 and a temperature of 40°C .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-DL-Tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can modify the phenyl group or the indole ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-acetic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
7-Phenyl-DL-Tryptophan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenyl-DL-Tryptophan involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin and melatonin.
Phenylalanine: Another aromatic amino acid, a precursor to tyrosine, dopamine, and norepinephrine.
Tyrosine: Involved in the synthesis of catecholamines and thyroid hormones.
Uniqueness: 7-Phenyl-DL-Tryptophan is unique due to the presence of both an indole ring and a phenyl group, which confer distinct chemical and biological properties. This dual aromatic structure allows for diverse chemical reactivity and potential interactions with various biological targets .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-amino-3-(7-phenyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H16N2O2/c18-15(17(20)21)9-12-10-19-16-13(7-4-8-14(12)16)11-5-2-1-3-6-11/h1-8,10,15,19H,9,18H2,(H,20,21) |
InChI Key |
SFMXERXHLMKNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3CC(C(=O)O)N |
Origin of Product |
United States |
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